molecular formula C8H16O2Si B8606708 Silane, [(3,6-dihydro-2H-pyran-4-yl)oxy]trimethyl- CAS No. 136280-05-2

Silane, [(3,6-dihydro-2H-pyran-4-yl)oxy]trimethyl-

Cat. No. B8606708
M. Wt: 172.30 g/mol
InChI Key: BPEVXPRYOPHOAH-UHFFFAOYSA-N
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Patent
US08674115B2

Procedure details

To a flame-dried sealed tube was added DMF (3 ml) and triethylamine (3.34 ml, 23.97 mmol), followed by tetrahydro-4H-pyran-4-one (0.923 ml, 9.99 mmol) and TMS-Cl (1.532 ml, 11.99 mmol). The mixture was heated at 140° C. for 16 hours, allowed to cool to room temperature, diluted with pentane and decanted into ice cooled saturated sodium bicarbonate and extracted with pentane (50 ml×3). The combined pentane layers were washed with brine and dried over sodium sulfate, filtered and concentrated to give 1.0 g of the product as a liquid (5.80 mmol, yield 58.1%). 1H NMR (400 MHz, CDCl3) δ (ppm) 4.63-4.61 (m, 1H), 3.95-3.93 (m, 2H), 3.60-3.58 (m, 2H), 1.94-1.90 (m, 2H), 0.01 (b, 9H).
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3.34 mL
Type
reactant
Reaction Step One
Quantity
0.923 mL
Type
reactant
Reaction Step Two
Quantity
1.532 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
58.1%

Identifiers

REACTION_CXSMILES
CN(C=O)C.C(N(CC)CC)C.[O:13]1[CH2:18][CH2:17][C:16](=[O:19])[CH2:15][CH2:14]1.[Si:20](Cl)([CH3:23])([CH3:22])[CH3:21]>CCCCC>[O:13]1[CH2:18][CH:17]=[C:16]([O:19][Si:20]([CH3:23])([CH3:22])[CH3:21])[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
3.34 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0.923 mL
Type
reactant
Smiles
O1CCC(CC1)=O
Step Three
Name
Quantity
1.532 mL
Type
reactant
Smiles
[Si](C)(C)(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a flame-dried sealed tube
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
decanted into ice cooled saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with pentane (50 ml×3)
WASH
Type
WASH
Details
The combined pentane layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O1CCC(=CC1)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.8 mmol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 58.1%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.